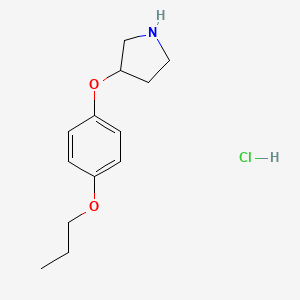

3-(4-Propoxyphenoxy)pyrrolidine hydrochloride

Description

Historical Context of Pyrrolidine Derivatives in Medicinal Chemistry

Pyrrolidine derivatives have played a pivotal role in medicinal chemistry since the mid-20th century, driven by their structural versatility and pharmacological adaptability. The pyrrolidine ring, a five-membered saturated heterocycle with one nitrogen atom, has been incorporated into numerous therapeutic agents due to its ability to mimic natural alkaloids and peptides while enhancing metabolic stability. Early work focused on natural products like nicotine and hygrine, which demonstrated the scaffold’s capacity to interact with biological targets such as neurotransmitter receptors.

By the 1990s, synthetic pyrrolidine derivatives became central to drug discovery programs. For example, racetam-class nootropics (e.g., piracetam) leveraged the pyrrolidine ring to improve blood-brain barrier penetration. The 2000s saw advanced applications in kinase inhibitors and antimicrobial agents, with substituted pyrrolidines showing enhanced target selectivity. A 2021 review highlighted that 37 FDA-approved drugs contain pyrrolidine scaffolds, underscoring their enduring relevance.

Table 1: Key milestones in pyrrolidine-based drug development

| Era | Application | Example Compound | Biological Target |

|---|---|---|---|

| 1950s–1970s | Alkaloid-inspired therapeutics | Hygrine | Cholinergic receptors |

| 1980s–2000s | Nootropics & antivirals | Piracetam | Glutamate receptors |

| 2010s–2020s | Kinase inhibitors & antibacterials | Crizotinib analogs | ALK/ROS1 kinases, PBPs |

Structural Significance of 3-(4-Propoxyphenoxy)pyrrolidine Scaffold

The 3-(4-propoxyphenoxy)pyrrolidine hydrochloride structure combines three pharmacophoric elements:

- Pyrrolidine core : Provides conformational rigidity and hydrogen-bonding capacity via its secondary amine.

- 4-Propoxyphenoxy group : Introduces aromatic π-π stacking potential and modulates lipophilicity through the propyl ether chain.

- Hydrochloride salt : Enhances aqueous solubility for improved bioavailability.

Comparative molecular analysis reveals critical advantages over simpler pyrrolidine derivatives:

- The phenoxy group at position 3 creates a planar aromatic extension, enabling interactions with hydrophobic enzyme pockets.

- Propyloxy substitution balances steric bulk and flexibility, optimizing target binding while avoiding excessive hydrophobicity.

- Stereochemical control at the pyrrolidine C3 position allows enantioselective protein interactions, as demonstrated in related CXCR4 antagonists.

Table 2: Structural comparison with analogous compounds

Rationale for Studying Substituted Phenoxy-pyrrolidine Derivatives

Three key factors drive research on this structural class:

A. Enhanced Target Modularity

Phenoxy substitutions enable precise tuning of electronic and steric properties. For instance:

- Electron-donating groups (e.g., -OCH₃) improve binding to oxidative enzymes like COX-2.

- Bulky substituents (e.g., -CF₃) enhance selectivity for hydrophobic binding pockets in carbonic anhydrases.

- Propyl chains optimize membrane permeability while maintaining solubility, as seen in dual JAK2/FLT3 inhibitors.

B. Synthetic Accessibility

The scaffold can be synthesized via scalable routes:

- Buchwald-Hartwig coupling of pyrrolidine precursors with halogenated phenols.

- Mitsunobu etherification of 3-hydroxypyrrolidine intermediates.

- Salt formation via HCl gas treatment in anhydrous THF.

C. Multidisciplinary Therapeutic Potential

Emerging applications include:

- Antimicrobial agents : Pyrrolidine-2,3-diones with phenoxy groups show sub-µM activity against Gram-positive pathogens.

- Kinase inhibition : Analogous structures demonstrate dual JAK2/FLT3 inhibition (IC₅₀ = 27–30 nM).

- Neuropharmacology : 3-Aryloxy pyrrolidines modulate serotonin reuptake transporters with >100-fold selectivity over dopamine transporters.

Properties

IUPAC Name |

3-(4-propoxyphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-2-9-15-11-3-5-12(6-4-11)16-13-7-8-14-10-13;/h3-6,13-14H,2,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPBBFHCVZVLBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-Propoxyphenoxy)pyrrolidine hydrochloride typically involves the reaction of 4-propoxyphenol with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

3-(4-Propoxyphenoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where the propoxy group or the pyrrolidine ring can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

3-(4-Propoxyphenoxy)pyrrolidine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(4-Propoxyphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Molecular Data

*Estimated data for the target compound based on structural analogs.

Key Observations:

The nitro (-NO₂) group in introduces polarity and reactivity, which may influence binding interactions. Alkyl Substituents: Propoxy (-O-C₃H₇) and propyl groups (e.g., in ) contribute to higher molar masses and hydrophobic character, likely improving membrane permeability. Halogens: Bromine in adds steric bulk and may affect electronic properties, while fluorine in offers a balance of electronegativity and small atomic size.

Piperidine Analogs: Piperidine derivatives (e.g., 3-(4-Propoxyphenoxy)piperidine HCl in ) have six-membered rings, which may alter conformational flexibility compared to pyrrolidine’s five-membered structure.

Biological Activity

Overview

3-(4-Propoxyphenoxy)pyrrolidine hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a propoxyphenoxy group. The molecular formula is , and it has a molecular weight of approximately 257.76 g/mol. This compound exhibits potential biological activities that are significant in medicinal chemistry and pharmacology.

The mechanism of action of 3-(4-Propoxyphenoxy)pyrrolidine hydrochloride is not fully elucidated due to limited specific studies. However, pyrrolidine derivatives generally interact with various biological targets, including enzymes and receptors, potentially modulating their activity. The presence of the propoxyphenoxy group may enhance binding affinity and selectivity for certain targets, contributing to its pharmacological properties.

Biological Activities

Research indicates that pyrrolidine derivatives exhibit several biological activities, which may also apply to 3-(4-Propoxyphenoxy)pyrrolidine hydrochloride. These activities include:

- Antioxidant : Protects cells from oxidative stress.

- Anti-inflammatory : Reduces inflammation in various biological contexts.

- Antibacterial and Antifungal : Exhibits properties against bacterial and fungal infections.

- Anticancer : Shows potential in inhibiting cancer cell proliferation.

- Neuropharmacological : May influence neurological pathways, potentially aiding in neurodegenerative conditions .

Structure-Activity Relationship (SAR)

The structure of 3-(4-Propoxyphenoxy)pyrrolidine hydrochloride influences its biological activity significantly. The substitution pattern on the pyrrolidine ring and the nature of the propoxy group can affect its pharmacodynamics. For instance, the propoxy group may enhance lipophilicity, improving membrane permeability and bioavailability .

Comparison with Related Compounds

The following table summarizes structural analogs of 3-(4-Propoxyphenoxy)pyrrolidine hydrochloride and their notable characteristics:

| Compound Name | Molecular Formula | Molecular Weight | Notable Characteristics |

|---|---|---|---|

| 3-(4-Methoxyphenoxy)pyrrolidine | 219.30 | Contains a methoxy group instead of propoxy | |

| 3-(4-Trifluoromethoxyphenoxy)pyrrolidine | 295.20 | Features trifluoromethyl group, enhancing lipophilicity | |

| 3-(4-Phenoxyphenoxy)pyrrolidine | 290.32 | Contains two phenoxy groups, increasing steric hindrance |

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of 3-(4-Propoxyphenoxy)pyrrolidine hydrochloride:

- PARP Inhibition Assays : Research on similar pyrrolidine derivatives has shown promising results in inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Compounds with structural similarities exhibited IC50 values as low as 4 nM against PARP-1 and PARP-2, indicating strong inhibition potential .

- Cell Proliferation Assays : Compounds structurally related to 3-(4-Propoxyphenoxy)pyrrolidine hydrochloride demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MDA-MB-436). IC50 values ranged from approximately 11.4 µM to 19.8 µM, suggesting that modifications in side chains can enhance anticancer activity .

Q & A

Q. How should researchers characterize the purity and structural identity of this compound?

-

Methodology : Use HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) and UV detection at 254 nm, as described in pharmacopeial standards (). Mobile phases often combine acetonitrile and phosphate buffer (pH 2.5) in gradient elution. Confirm identity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For purity, calculate impurities using the formula:

where = reference standard concentration (mg/mL), = peak response ratio, and = sample weight (mg) .

Q. What stability considerations are critical for handling and storing this compound?

- Methodology : Store at 2–8°C in airtight, light-resistant containers ( ). Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation. Hydrolytic stability in aqueous buffers (pH 1–9) should be tested at 37°C, with degradation products identified via LC-MS .

Q. How can solubility and formulation challenges be addressed for in vitro assays?

- Methodology : Determine solubility in DMSO (commonly used for stock solutions) and aqueous buffers (e.g., PBS) via shake-flask method. For low solubility (<1 mg/mL), use solubilizers like cyclodextrins (e.g., 10% hydroxypropyl-β-cyclodextrin) or surfactants (0.1% Tween-80). Validate formulations using dynamic light scattering (DLS) to confirm colloidal stability .

Advanced Research Questions

Q. What strategies are effective for impurity profiling and quantification in batch synthesis?

- Methodology : Employ orthogonal analytical methods:

- HPLC-DAD : Detect related substances (e.g., unreacted phenol or pyrrolidine intermediates) using gradient elution ().

- LC-MS/MS : Identify trace impurities (e.g., <0.1%) via fragmentation patterns.

- NMR spectroscopy : Assign structural motifs to unknown peaks (e.g., diastereomers or oxidation byproducts).

- Reference standards for key impurities (e.g., des-propoxy analogs) must be synthesized for accurate quantification .

Q. How can researchers evaluate the compound's pharmacological activity and selectivity?

- Methodology :

- In vitro assays : Screen against target receptors (e.g., serotonin or dopamine transporters) using radioligand binding assays (e.g., [³H]paroxetine for SERT).

- Selectivity profiling : Test against off-target panels (e.g., 50+ GPCRs, kinases) to identify polypharmacology risks.

- Functional assays : Use cell-based systems (e.g., cAMP accumulation or calcium flux) to assess agonist/antagonist activity.

- Analogous compounds in and show activity in neurological targets, suggesting similar pathways for this derivative .

Q. What computational approaches support structure-activity relationship (SAR) studies?

- Methodology :

- Docking simulations : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., monoamine transporters).

- QSAR modeling : Train models on analog datasets (e.g., pyrrolidine derivatives in ) to predict logP, pKa, and IC₅₀ values.

- MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to prioritize derivatives for synthesis .

Q. How can researchers develop validated analytical methods for pharmacokinetic studies?

- Methodology :

- LC-MS/MS method validation : Optimize ESI parameters (e.g., capillary voltage: 3.5 kV; source temperature: 150°C). Use MRM transitions for quantification (e.g., m/z 284 → 154 for the parent ion).

- Validation parameters : Assess linearity (R² >0.99), LOD/LOQ (e.g., 0.1 ng/mL), and matrix effects (plasma/tissue homogenates).

- In vivo sampling : Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose (rodents) to calculate AUC, Cₘₐₓ, and t₁/₂ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.